![molecular formula C13H17NO B14907953 rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole: is a complex organic compound belonging to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them structurally unique and significant in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoindoles, including rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole, typically involves several key steps:
Intramolecular Condensation: A Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters can provide isoindoles in good yields.
Cycloaddition Reactions: α-Azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for the synthesis of isoindole derivatives via 1,3-dipolar cycloaddition of azides onto alkenes.
Dehydrogenation and Arylation: A one-pot conversion of isoindolines to 1-arylisoindoles through palladium-catalyzed cascade C-H transformations.
Industrial Production Methods
Industrial production methods for isoindoles often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Catalytic Processes: Utilizing Rhodium or Palladium catalysts to facilitate key reaction steps.
Batch and Continuous Flow Processes: Employing both batch and continuous flow processes to optimize reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert isoindoles to isoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Rhodium, Palladium, and Nickel catalysts for various coupling and cyclization reactions.
Major Products
The major products formed from these reactions include isoindolinones, isoindolines, and various substituted isoindole derivatives .
Aplicaciones Científicas De Investigación
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- rel-(3aR,9bR)-4-(2,5-dimethoxyphenyl)-8-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole
Uniqueness
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other isoindole derivatives and valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(3aR,9bR)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole |
InChI |
InChI=1S/C13H17NO/c1-15-13-4-2-3-10-11(13)6-5-9-7-14-8-12(9)10/h2-4,9,12,14H,5-8H2,1H3/t9-,12+/m0/s1 |
Clave InChI |
ZLEUFBRJGWMRNV-JOYOIKCWSA-N |
SMILES isomérico |
COC1=CC=CC2=C1CC[C@@H]3[C@H]2CNC3 |
SMILES canónico |
COC1=CC=CC2=C1CCC3C2CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


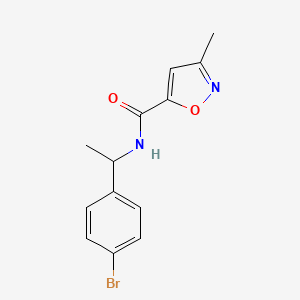

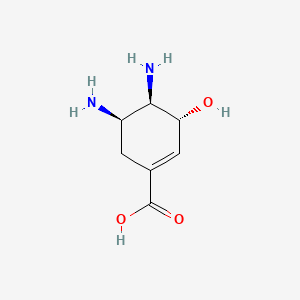

![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
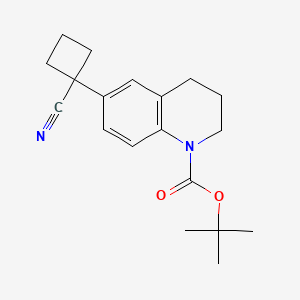
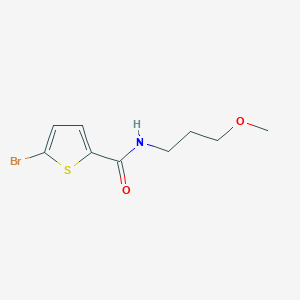
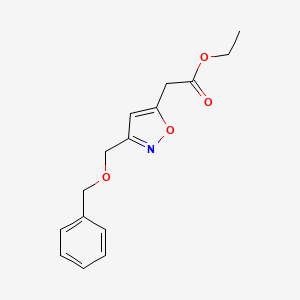
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
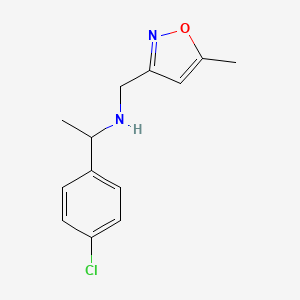

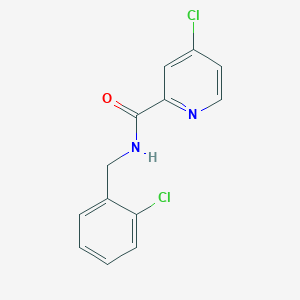
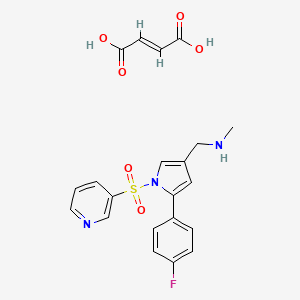
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
